1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-(4-Methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidin-2-one core with a 4-methoxyphenyl group and a 3-methyl-1,2,4-oxadiazol-5-yl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Friedel-Crafts Acylation: This involves the acylation of anisole with acetyl chloride to form 4-methoxyacetophenone, which can then be further reacted to introduce the pyrrolidin-2-one and oxadiazolyl groups.
Amide Coupling Reactions: The pyrrolidin-2-one ring can be formed through amide coupling reactions using appropriate starting materials and coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles like hydroxide (OH-), alkyl halides, and suitable solvents
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted pyrrolidin-2-one derivatives
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. For example, it may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanone: A related compound with a similar structure but lacking the pyrrolidin-2-one and oxadiazolyl groups.
4-Methoxyacetophenone: Another structurally similar compound used in various chemical reactions.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-15-14(20-16-9)10-7-13(18)17(8-10)11-3-5-12(19-2)6-4-11/h3-6,10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVLDZQQFYAYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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